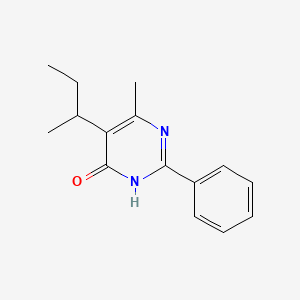

5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one

Description

5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a bicyclic pyrimidin-4(1H)-one core substituted with a phenyl group at position 2, a methyl group at position 6, and a branched butan-2-yl group at position 3. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems or solubility in synthetic applications .

Properties

CAS No. |

61454-68-0 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

5-butan-2-yl-4-methyl-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H18N2O/c1-4-10(2)13-11(3)16-14(17-15(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,17,18) |

InChI Key |

WFFSYVHXSDAUJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(N=C(NC1=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with sec-butylamine and methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidinone derivatives vary widely based on substituent patterns. Key analogs include:

Key Observations :

- The butan-2-yl group in the target compound provides branched alkylation , which may improve membrane permeability compared to linear alkyl chains (e.g., pentyl in or butyl in ).

- Phenyl at C2 is a conserved feature in many analogs (e.g., ), suggesting its role in π-π stacking interactions in binding pockets.

- Substituents at C5 (butan-2-yl, nitro, or alkyl chains) critically modulate electronic and steric properties, impacting reactivity and bioactivity.

Biological Activity

5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, drawing from various studies and findings.

The compound is characterized by the following structural formula:

It features a pyrimidine ring substituted with a butan-2-yl group and a phenyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It has been evaluated against breast carcinoma (MCF7) and colon carcinoma (HT-29) cells, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range.

- Antibacterial Properties : The compound has also been tested for antibacterial activity against several strains of bacteria, showing promising results in inhibiting bacterial growth.

- Anti-inflammatory Effects : In vitro assays suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Antiproliferative Activity

A study assessed the antiproliferative effects of the compound on different cancer cell lines, revealing the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Cell cycle arrest in G2/M phase |

| HT-29 | 15.0 | Induction of apoptosis |

| M21 | 10.0 | Disruption of microtubule dynamics |

These findings indicate that the compound effectively inhibits cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In another study, the antibacterial efficacy was evaluated against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through cytokine profiling in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 45 |

| IL-6 | 200 | 60 |

| IL-1β | 100 | 30 |

The significant reduction in cytokine levels indicates that the compound may effectively mitigate inflammatory responses.

Case Studies

A notable case study involved the administration of this compound in an animal model of cancer. The treated group exhibited reduced tumor size compared to controls, supporting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.